molecular formula C19H17N7O3S2 B2688677 Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 1207058-53-4

Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No. B2688677
CAS RN: 1207058-53-4
M. Wt: 455.51
InChI Key: RYFMPAKITNZYTH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates . In one study, a reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, was reported .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The triazole moiety is a five-membered ring containing two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Applications

  • Innovative heterocycles incorporating a thiadiazole moiety have been developed for insecticidal assessments against cotton leafworms, showcasing the potential for agricultural applications of similar complex molecules (Fadda et al., 2017).
  • Thienopyrimidine derivatives synthesized from heteroaromatic o-aminonitrile have shown pronounced antimicrobial activity, indicating the relevance of such compounds in medicinal chemistry and pharmaceutical research (Bhuiyan et al., 2006).
  • A series of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were synthesized and subjected to in vitro molecular docking screenings, highlighting the approach towards designing compounds with potential therapeutic effects (Flefel et al., 2018).

Chemical Synthesis and Characterization

  • Novel syntheses techniques for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been explored, demonstrating the chemical versatility and potential for generating a diverse array of compounds for further study (Mohamed, 2021).

Antimicrobial and Antioxidant Activities

  • Heterocyclic compounds, including those with ethyl 2-pyridylacetate derivatives containing various moieties such as thiourea and 1,2,4-triazole, have been synthesized and evaluated for antimicrobial and antiviral activities, including against HIV-1, showcasing the medical and therapeutic research applications of such chemicals (Szulczyk et al., 2017).

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a potential future direction .

properties

IUPAC Name

ethyl 2-[2-[[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3S2/c1-2-29-17(28)9-12-10-31-19(21-12)22-15(27)11-30-16-7-6-14-23-24-18(26(14)25-16)13-5-3-4-8-20-13/h3-8,10H,2,9,11H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFMPAKITNZYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate

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